Calpeptin Calpeptin Calpeptin is an amino acid amide.
Brand Name: Vulcanchem
CAS No.: 117591-20-5
VCID: VC0548332
InChI: InChI=1S/C20H30N2O4/c1-4-5-11-17(13-23)21-19(24)18(12-15(2)3)22-20(25)26-14-16-9-7-6-8-10-16/h6-10,13,15,17-18H,4-5,11-12,14H2,1-3H3,(H,21,24)(H,22,25)/t17-,18-/m0/s1
SMILES: CCCCC(C=O)NC(=O)C(CC(C)C)NC(=O)OCC1=CC=CC=C1
Molecular Formula: C20H30N2O4
Molecular Weight: 362.5 g/mol

Calpeptin

CAS No.: 117591-20-5

Cat. No.: VC0548332

Molecular Formula: C20H30N2O4

Molecular Weight: 362.5 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Calpeptin - 117591-20-5

CAS No. 117591-20-5
Molecular Formula C20H30N2O4
Molecular Weight 362.5 g/mol
IUPAC Name benzyl N-[(2S)-4-methyl-1-oxo-1-[[(2S)-1-oxohexan-2-yl]amino]pentan-2-yl]carbamate
Standard InChI InChI=1S/C20H30N2O4/c1-4-5-11-17(13-23)21-19(24)18(12-15(2)3)22-20(25)26-14-16-9-7-6-8-10-16/h6-10,13,15,17-18H,4-5,11-12,14H2,1-3H3,(H,21,24)(H,22,25)/t17-,18-/m0/s1
Standard InChI Key PGGUOGKHUUUWAF-ROUUACIJSA-N
Isomeric SMILES CCCC[C@@H](C=O)NC(=O)[C@H](CC(C)C)NC(=O)OCC1=CC=CC=C1
SMILES CCCCC(C=O)NC(=O)C(CC(C)C)NC(=O)OCC1=CC=CC=C1
Canonical SMILES CCCCC(C=O)NC(=O)C(CC(C)C)NC(=O)OCC1=CC=CC=C1
Appearance Solid powder

Biochemical Properties and Mechanism of Action

Calpeptin (C₂₀H₃₀N₂O₄) is a synthetic tripeptide aldehyde that reversibly inhibits calpains—calcium-activated cysteine proteases involved in cytoskeletal remodeling, apoptosis, and signal transduction . Its structure enables cell permeability, allowing intracellular modulation of calpain-1 and calpain-2 isoforms. Calpeptin also inhibits cathepsin L, a lysosomal protease implicated in antigen processing and extracellular matrix degradation .

Key Pharmacological Data

ParameterValue/EffectModel SystemSource
Calpain InhibitionIC₅₀ ≈ 1–10 μMIn vitro assays
Cathepsin L InhibitionPotent inhibitionEnzyme assays
SARS-CoV-2 MproIC₅₀ = 10.7 μMViral replication
Pancreatic CancerTumor weight reduction (P = 0.0471)Mouse xenograft

Calpeptin’s aldehyde group forms a covalent bond with the catalytic cysteine of calpains, blocking substrate access . This inhibition disrupts downstream pathways, including phospholipase C and thromboxane synthase activation, which are critical for platelet aggregation and inflammatory responses .

Anticancer Effects in Pancreatic Cancer

Pancreatic ductal adenocarcinoma (PDAC) is characterized by dense desmoplasia, driven by pancreatic stellate cells (PSCs). Calpeptin suppresses PDAC progression by targeting both cancer cells and stromal interactions .

In Vitro Activity Against Pancreatic Cancer Cells (PCCs)

In SW1990 and SUIT-2 cell lines, Calpeptin dose-dependently inhibited proliferation (IC₅₀ = 74.2 μM), migration (P = 0.027), and invasion (P = 0.035) . Silencing calpain-2 replicated these effects, confirming its role in PCC invasiveness .

Suppression of Pancreatic Stellate Cells (PSCs)

PSCs treated with Calpeptin showed reduced proliferation (IC₅₀ = 62.1 μM), migration (P < 0.05), and invasion (P < 0.05) . This dual activity disrupts the tumor-stromal crosstalk essential for PDAC progression.

In Vivo Efficacy in Mouse Models

In xenograft models, Calpeptin (10 mg/kg, daily) reduced tumor volume by 48% (P = 0.0473) and tumor weight by 52% (P = 0.0471) . Histological analysis revealed a 67% reduction in desmoplasia (P < 0.001), correlating with improved drug delivery and attenuated metastasis .

Role in Neurodegenerative Diseases

Calpain dysregulation is implicated in Alzheimer’s disease (AD). In murine L cells and neuroblastoma models, Calpeptin increased amyloid-β42 (Aβ42) secretion by 2–3-fold while marginally affecting Aβ40 . This selectivity arises from altered amyloid precursor protein (APP) processing:

APP Redistribution and Cleavage

Calpeptin treatment increased APP carboxyl-terminal fragments (CTFs) by 4-fold, with proportional rises in β- and α-cleaved CTFs (βCTF/αCTF ratio ≈ 2:1) . Immunoprecipitation and pulse-chase assays confirmed enhanced β-secretase activity, leading to Aβ42 accumulation in endosomal compartments .

Implications for Alzheimer’s Therapeutics

While Calpeptin exacerbates Aβ42 production—a hallmark of AD—it highlights calpain’s role in APP trafficking. These findings suggest caution in targeting calpains for AD but provide insights into substrate-specific modulation .

Antiviral Activity Against SARS-CoV-2

Calpeptin inhibits SARS-CoV-2 main protease (Mpro), an enzyme essential for viral replication. In vitro studies demonstrated an IC₅₀ of 10.7 μM against Mpro and reduced viral replication in infected cells . This activity, combined with its anti-inflammatory effects, positions Calpeptin as a candidate for repurposing in viral infections.

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